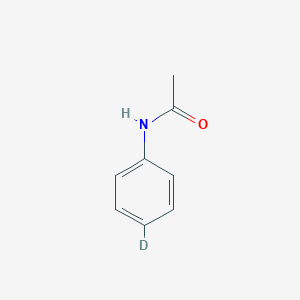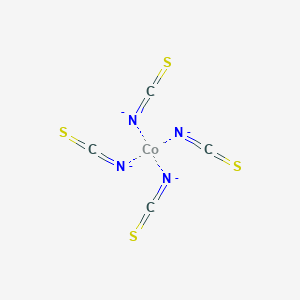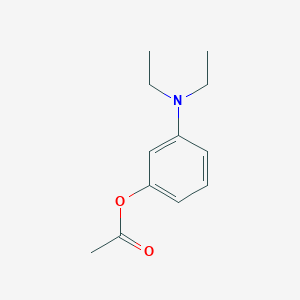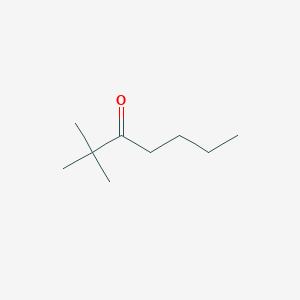
2,2-Dimethyl-3-heptanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including anionic polymerization, enantiodifferentiating hydrogenation, and acid-catalyzed cyclization. For instance, anionic polymerization was used to synthesize 2-[(N,N-dialkylamino)dimethylsilyl]-1,3-butadiene derivatives, which could be related to the synthesis of 2,2-dimethyl-3-heptanone by involving functional silyl groups . Optically pure 2,6-dimethyl-3,5-heptanediol, a compound with a similar carbon backbone to 2,2-dimethyl-3-heptanone, was synthesized using enantiodifferentiating hydrogenation . These methods could potentially be adapted for the synthesis of 2,2-dimethyl-3-heptanone.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-Dimethyl-3-heptanone has been studied using techniques such as X-ray crystallography. For example, the molecular structure of bis-2,2,6,6-tetramethylheptane-3,5-dionatolead(II) provides insights into the coordination environment of lead when bonded to a ligand with a heptane backbone . This information could be useful in predicting the molecular geometry and electronic structure of 2,2-dimethyl-3-heptanone.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 2,2-dimethyl-3-heptanone has been explored in various contexts. For example, the Diels-Alder regioselectivity controlled by remote substituents in the synthesis of 7-oxabicyclo[2.2.1]heptanes and the synthesis of energetic organic peroxides demonstrate the influence of substituents on the reactivity of heptane derivatives. These studies could provide a foundation for understanding the types of chemical reactions that 2,2-dimethyl-3-heptanone might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with structural similarities to 2,2-dimethyl-3-heptanone have been characterized in several studies. For instance, the thermal stability of 5-alkyl-1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes and the energetic properties of 1,4-dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptanes provide insights into the stability and reactivity of heptane derivatives. These properties are crucial for practical applications and could be relevant to the behavior of 2,2-dimethyl-3-heptanone under various conditions.
Applications De Recherche Scientifique
1. Food Science and Milk Processing
In the field of food science, 2,2-Dimethyl-3-heptanone has been studied for its relevance in milk processing. Vazquez-Landaverde et al. (2005) investigated various volatile compounds, including 2-heptanone, in milk and found them to contribute to off-flavors in ultra-high-temperature (UHT) processed milk. Their study developed a solid-phase microextraction/gas chromatographic technique for analyzing these compounds, which are essential for ensuring the quality and consumer acceptance of dairy products (Vazquez-Landaverde, Velázquez, Torres, & Qian, 2005).
2. Environmental and Atmospheric Studies
Research by Atkinson, Tuazon, and Aschmann (2000) focused on the atmospheric chemistry of 2-heptanone, exploring its reactions with hydroxyl radicals. This study is crucial in understanding the environmental impact of 2-heptanone and its role in the formation of photochemical air pollution in urban and regional areas (Atkinson, Tuazon, & Aschmann, 2000).
3. Analytical Chemistry and Air Quality
The removal of 2-heptanone from the air was studied by Blin-Simiand et al. (2005) using dielectric barrier discharges. This research is significant for air quality control, particularly in removing odorous molecules and reducing electric energy consumption (Blin-Simiand, Tardiveau, Risacher, Jorand, & Pasquiers, 2005).
4. Catalysis and Chemical Synthesis
Studies in catalysis have also highlighted the role of 2-heptanone. Kumar, Mishra, and Kumar (2003) explored the use of a Schiff base cobalt complex catalyst for the selective oxidation of linear alkanes, including 2-heptanone. This research contributes to the development of more efficient catalytic processes in chemical synthesis (Kumar, Mishra, & Kumar, 2003).
5. Health and Safety Studies
Research by Arfsten, Kane, and Still (2002) focused on deriving exposure duration-specific occupational exposure limits for various heptanone compounds, including 4,6-dimethyl-2-heptanone. This study is crucial for establishing safe working environments, particularly in industries where exposure to these compounds is possible (Arfsten, Kane, & Still, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
2,2-dimethylheptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-5-6-7-8(10)9(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMHETMAEHQFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172576 | |
| Record name | 2,2-Dimethyl-3-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-heptanone | |
CAS RN |
19078-97-8 | |
| Record name | 2,2-Dimethyl-3-heptanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019078978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-3-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



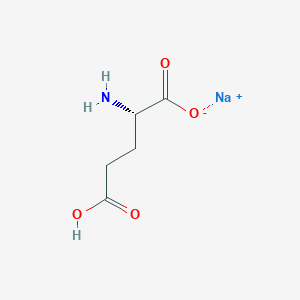

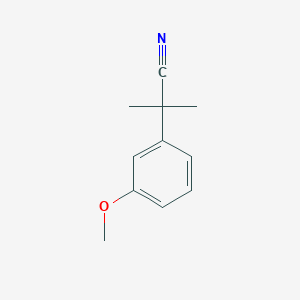

![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)

